Butyl (2-chloroethyl)nitrosocarbamate

Catalog No.
S14509188
CAS No.
63884-91-3
M.F
C7H13ClN2O3
M. Wt
208.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl (2-chloroethyl)nitrosocarbamate

CAS Number

63884-91-3

Product Name

Butyl (2-chloroethyl)nitrosocarbamate

IUPAC Name

butyl N-(2-chloroethyl)-N-nitrosocarbamate

Molecular Formula

C7H13ClN2O3

Molecular Weight

208.64 g/mol

InChI

InChI=1S/C7H13ClN2O3/c1-2-3-6-13-7(11)10(9-12)5-4-8/h2-6H2,1H3

InChI Key

HLWWEFGUYARDQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N(CCCl)N=O

Butyl (2-chloroethyl)nitrosocarbamate is a chemical compound with the molecular formula C7H13ClN2O3C_7H_{13}ClN_2O_3. It is classified as a nitrosocarbamate, which is a type of alkylating agent. This compound features a chloroethyl group, which is known for its reactivity in biological systems, particularly in forming covalent bonds with nucleophiles such as DNA and proteins. The presence of the nitroso group contributes to its potential biological activity, including mutagenicity and carcinogenicity.

The chemical behavior of butyl (2-chloroethyl)nitrosocarbamate involves several key reactions:

  • Alkylation: The chloroethyl moiety can undergo nucleophilic substitution reactions, leading to the formation of alkylated products. This is particularly significant in the context of DNA damage, where the compound can form adducts with nucleobases.
  • Decomposition: Under physiological conditions, this compound can decompose to release reactive intermediates such as chloroethyl diazohydroxides, which are capable of further alkylation reactions .
  • Cross-linking: The compound can induce cross-linking between DNA strands, a mechanism that is often exploited in cancer therapies .

Butyl (2-chloroethyl)nitrosocarbamate exhibits notable biological activities:

  • Mutagenicity: The compound has demonstrated mutagenic properties in various biological assays, indicating its potential to cause genetic mutations .
  • Carcinogenicity: As a nitrosamine derivative, it has been implicated in cancer development due to its ability to form stable DNA adducts and cross-links, which can disrupt normal cellular processes .
  • Anticancer Potential: Research suggests that compounds like butyl (2-chloroethyl)nitrosocarbamate may be explored for their use as anticancer agents due to their ability to induce DNA damage selectively in cancer cells .

The synthesis of butyl (2-chloroethyl)nitrosocarbamate typically involves:

  • Formation of Nitrosocarbamate: The reaction of butyl carbamate with nitrous acid generates the nitrosocarbamate structure.
  • Chlorination: The introduction of the chloroethyl group can be achieved through chlorination reactions involving chloroethyl derivatives and appropriate reagents under controlled conditions.
  • Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products and unreacted materials .

Butyl (2-chloroethyl)nitrosocarbamate has several applications:

  • Research Tool: It serves as a valuable tool in biological research for studying mechanisms of DNA damage and repair.
  • Potential Therapeutic Agent: Due to its alkylating properties, it is being investigated for use in targeted cancer therapies aimed at inducing cytotoxic effects in tumor cells .
  • Chemical Probes: It can be utilized as a chemical probe in studies related to mutagenesis and carcinogenesis.

Studies on the interactions of butyl (2-chloroethyl)nitrosocarbamate with biological macromolecules indicate:

  • DNA Interactions: The compound readily interacts with DNA, leading to alkylation at various sites, which can result in mutations and cross-linking.
  • Protein Binding: It also shows affinity for proteins, where it may lead to carbamoylation or other modifications that alter protein function .
  • Enzymatic Effects: Investigations into how this compound affects various enzymes involved in DNA repair pathways are ongoing, providing insights into its potential therapeutic applications.

Several compounds share structural similarities with butyl (2-chloroethyl)nitrosocarbamate. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-(2-chloroethyl)-N-nitrosocarbamateNitrosocarbamateKnown for strong mutagenic activity
Ethyl N-(2-chloroethyl)-N-nitrosocarbamateNitrosocarbamateSimilar reactivity but different alkyl chain length
tert-butyl N-(2-chloroethyl)-N-methylcarbamateNitrosocarbamateExhibits distinct biological activity due to methyl substitution
o-nitrophenyl N-(2-chloroethyl)-N-nitrosocarbamateNitrosocarbamateContains a nitro group that may enhance reactivity

These compounds exhibit similar mechanisms of action but differ in their specific activities and potential applications. The presence of different alkyl groups or additional functional groups can influence their reactivity and biological effects.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

208.0614700 g/mol

Monoisotopic Mass

208.0614700 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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